Balanced Fluorogenicity vs. Natural dC: A Critical Quantum Yield Advantage
The target compound provides a quantifiable fluorescence advantage over natural deoxycytidine, which has a quantum yield (φF) of approximately 0.000036 . In aqueous solution, 5-(furan-2-yl)-dC (the nucleoside form) exhibits a quantum yield of approximately 0.01 . This near 280-fold increase in emission efficiency transforms a non-informative residue into a functional fluorescent probe without the extensive structural perturbation of an appended dye. The absorption maximum for the nucleoside is centered around 296 nm .
| Evidence Dimension | Fluorescence Quantum Yield (φF) |
|---|---|
| Target Compound Data | ~0.01 (free nucleoside, aqueous solution) |
| Comparator Or Baseline | Deoxycytidine (natural): ~0.000036 |
| Quantified Difference | Approximately 280-fold higher |
| Conditions | In vitro photophysical measurement, presumed buffered aqueous solution (pH ~7) |
Why This Matters
For a buyer, this confirms the compound's functional identity as a fluorescent probe, justifying its selection over a non-fluorescent standard dC phosphoramidite for any experiment requiring optical readout.
- [1] Greco, N. J., & Tor, Y. (2007). Furan decorated nucleoside analogues as fluorescent probes: synthesis, photophysical evaluation, and site-specific incorporation. Tetrahedron, 63(17), 3515-3527. View Source
